molecular formula C7H13N5O B13323511 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol

Cat. No.: B13323511
M. Wt: 183.21 g/mol
InChI Key: QQJKCXROQBSSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol (CAS Registry Number: 1597686-32-2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The compound features a molecular formula of C7H13N5O and a molecular weight of 183.210 g/mol, characterized by a piperidine ring substituted with an amino group at the 4-position, which is linked to a 1,2,4-triazol-5-ol moiety . This structure provides multiple hydrogen bond donors and acceptors, influencing its physicochemical properties and making it a valuable intermediate for the synthesis of more complex molecules. This compound serves as a key chemical building block in pharmaceutical research, particularly in the development of novel targeted therapies. Published patent literature highlights its strategic use as a component in the design of bifunctional compounds known as Proteolysis Targeting Chimeras (PROTACs) . These molecules function as EGFR protein degraders, representing a promising approach for overcoming resistance to traditional tyrosine kinase inhibitors in cancer treatment, such as in non-small cell lung cancer . In this context, the compound can be utilized as a linker or functional element that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule, facilitating the selective degradation of disease-causing proteins . The primary research value of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol lies in its application in oncology research, specifically in developing therapeutic strategies against resistant cancers. Its mechanism of action, when incorporated into PROTAC molecules, is to hijack the cell's natural ubiquitin-proteasome system to selectively tag and degrade oncogenic proteins, a mode of action fundamentally different from conventional inhibition . This technology platform offers a potential to address clinical challenges like the T790M and C797S mutations in EGFR that confer resistance to earlier-generation drugs. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H13N5O/c8-5-1-3-12(4-2-5)6-9-7(13)11-10-6/h5H,1-4,8H2,(H2,9,10,11,13)

InChI Key

QQJKCXROQBSSTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NNC(=O)N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Cyclization Strategy

A two-step approach could be adapted from microwave-assisted methods used for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides:

  • Intermediate Formation : React 4-aminopiperidine with a cyclic anhydride (e.g., succinic anhydride) to form an N-substituted imide.
  • Cyclocondensation : Treat the imide intermediate with aminoguanidine hydrochloride under microwave irradiation (100–150°C, 15–30 min) to induce triazole ring closure.

Key Variables :

  • Microwave power: 300–600 W
  • Solvent: Ethanol/water mixtures or DMF
  • Catalysis: Organic bases (e.g., triethylamine) enhance cyclization efficiency.

Comparative Methodologies

The table below extrapolates reaction conditions from analogous 1,2,4-triazole syntheses:

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 6–24 hours 5–30 minutes
Temperature 80–120°C 100–150°C
Yield Range 45–70% 75–92%
Key Advantage Scalability Reduced side reactions

Optimization Considerations

Amine Nucleophilicity

  • Primary aliphatic amines (e.g., 4-aminopiperidine) typically achieve >80% yield in cyclization steps due to strong nucleophilicity.
  • Microwave irradiation accelerates imide ring opening and triazole formation, minimizing decomposition.

Tautomerism Control

X-ray crystallography of similar compounds reveals dominant 1,2,4-triazol-5-ol tautomers in solid state, stabilized by intramolecular hydrogen bonding. Solution-state NMR studies suggest pH-dependent equilibrium between triazol-5-ol and triazol-5-one forms.

Analytical Validation

Recommended characterization protocols for the target compound:

  • NMR Spectroscopy :
    • $$ ^1H $$: δ 1.5–2.1 ppm (piperidine CH$$_2$$), δ 6.8–7.2 ppm (triazole NH)
    • $$ ^{13}C $$: δ 155–160 ppm (C-OH), δ 165–170 ppm (C=N)
  • Mass Spectrometry :
    • Expected [M+H]$$^+$$: m/z 226.2 (C$$9$$H$${15}$$N$$_5$$O)
  • X-ray Diffraction :
    • Anticipated space group: P2$$_1$$/c with Z = 4

Challenges and Alternatives

  • Steric Hindrance : Bulky 4-aminopiperidine may reduce cyclization efficiency. Mitigation: Use high-boiling solvents (e.g., DMSO) at 130–150°C.
  • Alternative Route :
    • Step 1: Synthesize 5-hydroxy-1H-1,2,4-triazole-3-carboxylic acid
    • Step 2: Couple with 4-aminopiperidine via EDC/HOBt activation

Chemical Reactions Analysis

Tautomerism and Prototropic Equilibria

1,2,4-Triazoles exhibit annular tautomerism, influenced by substituents and pH. For example:

  • Hydroxyl group tautomerism : The 5-hydroxy group in the triazole ring may exist in keto-enol equilibrium (Fig. 1a). NMR studies of similar compounds (e.g., 5-amino-3-(pyridin-4-yl)-1,2,4-triazole) confirm protonation-dependent tautomer shifts .

  • Amino group interactions : The 4-aminopiperidine group may participate in intramolecular hydrogen bonding, stabilizing specific tautomeric forms .

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 is a potential site for nucleophilic substitution:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could yield 5-alkoxy derivatives.
    Example:
    3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol+CH3IK2CO33-(4-Aminopiperidin-1-yl)-5-methoxy-1H-1,2,4-triazole\text{3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(4-Aminopiperidin-1-yl)-5-methoxy-1H-1,2,4-triazole}

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) may form 5-acyloxy derivatives .

Condensation and Cyclization

The amino group on the piperidine ring could engage in condensation reactions:

  • Schiff base formation : Reaction with aldehydes/ketones to form imine-linked derivatives (Fig. 1b). Such reactions are common in 4-amino-1,2,4-triazoles .

  • Heterocycle synthesis : Microwave-assisted cyclization with carboxylic acids or anhydrides (e.g., succinic anhydride) to form fused triazole systems, as seen in related propanamide derivatives .

Acid-Base Reactivity

  • Protonation sites : The triazole ring’s nitrogen atoms and the piperidine amine are potential protonation sites. X-ray studies of similar compounds show pyridine protonation stabilizes the triazole ring .

  • pH-dependent solubility : The compound may exhibit enhanced solubility in acidic media due to protonation of the piperidine amine (pKa ~4–5) .

Biological Activity and Functionalization

While direct data is unavailable, structurally related 1,2,4-triazoles show antibacterial and antifungal activity. Key modifications include:

  • Sulfonamide coupling : Introducing sulfonyl groups at position 3 (via sulfonylation) to enhance bioactivity, as demonstrated in pyridine-3-sulfonamide derivatives .

  • Mannich reactions : Functionalization with formaldehyde and secondary amines to form antimicrobial Mannich bases .

Table 1: Hypothetical Reaction Pathways for 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol

Reaction TypeReagents/ConditionsExpected Product
AlkylationCH₃I, K₂CO₃, DMF, 60°C5-Methoxy-3-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole
AcylationAcCl, pyridine, RT5-Acetyloxy-3-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole
Schiff base formationBenzaldehyde, EtOH, reflux3-(4-Aminopiperidin-1-yl)-5-(benzylideneamino)-1H-1,2,4-triazol
SulfonylationPyridine-3-sulfonyl chloride, K₂CO₃3-(4-Aminopiperidin-1-yl)-5-(pyridin-3-sulfonamido)-1H-1,2,4-triazole

Challenges and Research Gaps

  • Synthetic accessibility : The steric bulk of the 4-aminopiperidine group may hinder reactions at position 3.

  • Stability : The hydroxyl group may lead to oxidative degradation under harsh conditions .

  • Experimental validation : No direct studies on this compound exist; further work is needed to confirm reactivity.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is a nitrogen-containing heterocyclic compound with a 1,2,4-triazole ring substituted with a 4-aminopiperidine moiety and a hydroxyl group at the 5-position of the triazole ring. It is of interest for its potential applications in medicinal chemistry, especially in developing antifungal and antibacterial agents.

Potential Applications

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol and its derivatives have various potential applications, including:

  • Antifungal and Antibacterial Agents : Triazole compounds can inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes, making them effective against fungal pathogens like Candida and Aspergillus species. Derivatives of 1,2,4-triazoles also exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The piperidine moiety may enhance membrane permeability and cellular uptake, increasing the compound's efficacy.
  • Anti-Alzheimer's Agents: Several heterocyclic scaffolds like pyrrolidines, quinolines, and pyrazoles have been attached to donepezil to explore the chemical space around donepezil .
  • Anticancer Activity: Derivatives based on 3-(4-aminopiperidin-1-yl)methyl magnolol have been synthesized and evaluated for anticancer activity. Compound 30, one such derivative, showed potent antiproliferative activities on H460, HCC827, and H1975 cell lines .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to biological targets, utilizing molecular docking simulations and enzyme inhibition assays to evaluate its interaction with target proteins involved in fungal and bacterial metabolism. Results indicate promising interactions that could lead to effective inhibitors against pathogenic organisms.

Structural comparison

Several compounds share structural similarities with 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1H-1,2,4-triazoleBasic triazole structure without piperidinePrimarily studied for antifungal activity
4-AminopiperidinePiperidine ring without triazoleUsed in various pharmaceutical applications
5-Fluoro-1H-1,2,4-triazoleFluorine substitution at position 5Enhanced lipophilicity and potential bioactivity
3-(Aminomethyl)-1H-pyrazolePyrazole instead of triazoleDifferent heterocyclic framework impacting activity

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine/Triazole Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol (dihydrochloride) C₈H₁₄N₄O·2HCl 213.20 4-Aminopiperidine, hydroxyl High solubility (dihydrochloride salt), used in kinase inhibitor scaffolds
3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol C₈H₁₄N₄O 182.22 Piperidine, methyl Neutral form; lower solubility than dihydrochloride
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₄N₆ 182.23 4-Methylpiperazine, amine Enhanced basicity due to piperazine; used in CNS-targeting agents
3-(Propan-2-yl)-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol C₁₀H₁₃N₅O 219.25 Pyridinyl, isopropyl Improved π-π stacking potential; higher lipophilicity
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol C₈H₅F₃N₄O 230.15 Trifluoromethyl, fused triazolopyridine Enhanced metabolic stability; fluorinated groups improve bioavailability
Key Observations :
  • Solubility : The dihydrochloride form of the parent compound offers superior aqueous solubility compared to neutral analogues like 3-methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol .
  • Bioactivity : Piperazine-substituted derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) exhibit enhanced basicity, favoring interactions with acidic residues in kinase active sites .

Functional Analogues with Thiol/Thione Modifications

Key Observations :
  • Cation Effects : Potassium salts (e.g., compound Ia in ) show higher biological activity than sodium counterparts due to better ion-pair interactions .
  • Thione vs. Thiol : Thione derivatives (e.g., 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones) exhibit broader antimicrobial activity, likely due to sulfur’s nucleophilic reactivity .

Pharmacologically Active Analogues

Table 3: Kinase-Targeting Analogues
Compound Name Target/Application Structural Distinction Reference
BMS-901715 (AAK1 inhibitor) Adaptor-associated kinase 1 (AAK1) Pyrrolo[2,1-f][1,2,4]triazine extension
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Antifungal Fluorinated pyrimidine-triazole hybrid
2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Kinase inhibition Thiazolo-triazole fused system
Key Observations :
  • Structural Complexity : BMS-901715’s pyrrolotriazine extension enhances AAK1 binding affinity, demonstrating the importance of aromatic stacking in kinase inhibition .
  • Fluorination : Fluorinated derivatives (e.g., ) improve target selectivity and metabolic stability .

Biological Activity

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is a nitrogen-containing heterocyclic compound notable for its potential biological activities. Its structure features a triazole ring and a piperidine moiety, which contribute to its pharmacological properties. This compound has garnered interest primarily for its antifungal and antibacterial activities, as well as its potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is C7_7H13_{13}N5_5O. The presence of the hydroxyl group at the 5-position of the triazole ring enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC7_7H13_{13}N5_5O
Molecular Weight183.21 g/mol
SMILESC1CN(CCC1N)C2=NNC(=O)N2
InChIInChI=1S/C7H13N5O/c8-5-1-3...

The biological activity of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is primarily attributed to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, making it effective against various pathogens such as Candida and Aspergillus species. Additionally, the piperidine component may enhance membrane permeability, facilitating better cellular uptake and efficacy against bacterial strains.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been shown to effectively inhibit the growth of several fungal strains through enzyme inhibition assays. For instance, studies have demonstrated its effectiveness against Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity.

Antibacterial Activity

In terms of antibacterial properties, 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol has been evaluated against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with mechanisms likely involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. The triazole scaffold has been linked to antiangiogenic activity and antiproliferative effects against various cancer cell lines. For example, derivatives containing the triazole core have displayed significant activity against breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549) cell lines in vitro .

Case Study: Anticancer Activity

A study synthesized a series of triazole derivatives and evaluated their anticancer effects using the XTT assay. Results indicated that certain substitutions on the triazole core enhanced cytotoxicity against cancer cells, highlighting the importance of structural modifications for improving biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-1H-1,2,4-triazoleBasic triazole structure without piperidinePrimarily studied for antifungal activity
4-AminopiperidinePiperidine ring without triazoleUsed in various pharmaceutical applications
5-Fluoro-1H-1,2,4-triazoleFluorine substitution at position 5Enhanced lipophilicity and potential bioactivity
3-(Aminomethyl)-1H-pyrazolePyrazole instead of triazoleDifferent heterocyclic framework impacting activity

The unique combination of piperidine and triazole functionalities in 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol may offer synergistic effects that enhance its biological activity compared to simpler analogs.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate is 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide, which is prepared by refluxing isopropyl esters with hydrazine hydrate in propan-2-ol for 3–4 hours . Optimization includes:

  • Catalyst selection : Acetic acid for Schiff base formation during hydrazide derivatization .
  • Purification : Column chromatography or recrystallization for isolating enantiomerically pure forms.
  • Yield improvement : Temperature control (60–80°C) and stoichiometric adjustments of aromatic aldehydes .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol?

Methodological Answer:

  • 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly the triazole ring and piperidine substituents .
  • Elemental analysis (CHNS) : Validates empirical formulas (e.g., C, H, N, S content) with ≤0.4% deviation from theoretical values .
  • Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+ at m/z 254.1) and fragmentation patterns .
  • Chromatography (HPLC) : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How is the biological activity of triazole derivatives like 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol initially screened?

Methodological Answer:

  • In vitro assays : Antifungal activity via agar dilution against Candida albicans (MIC ≤ 12.5 µg/mL) .
  • In vivo models : Forced swim tests in rats (dose: 100 mg/kg) to evaluate actoprotective effects, with swimming time and post-test recovery metrics .
  • Reference standards : Riboxin® (inosine) as a positive control for fatigue resistance studies .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol with kinase targets like AAK1?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with catalytic lysine (K39) and hydrophobic contacts with the ATP-binding pocket .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability (RMSD ≤ 2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Align triazole and aminopiperidine moieties with critical kinase subpockets .

Q. How do structural modifications (e.g., substituent variations) impact the pharmacological profile of this compound?

Methodological Answer: Substituent effects are analyzed via SAR studies:

Substituent Activity Trend Reference
4-ChlorobenzylideneMaintains actoprotective activity
3-NitrobenzylideneReduces activity (fatigue exacerbation)
4-FluorobenzylthioEnhances antifungal potency (MIC ↓ 50%)
Methodology:
  • Parallel synthesis : Introduce substituents via reductive amination or click chemistry .
  • Dose-response curves : IC50 values for enzyme inhibition (e.g., AAK1 IC50 < 100 nM) .

Q. How can crystallographic tools resolve contradictions in reported structural data for triazole derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX suite (SHELXL for refinement) to determine bond lengths (e.g., N-N triazole bonds: 1.31–1.35 Å) and torsional angles .
  • ORTEP-3 : Generate thermal ellipsoid plots to validate disorder modeling (e.g., piperidine ring conformers) .
  • Twinned data refinement : HKLF 5 format in SHELXL to handle pseudo-merohedral twinning .

Q. What experimental strategies address discrepancies in reported biological activities of triazole analogs?

Methodological Answer:

  • Standardized protocols : Harmonize assay conditions (e.g., pH 7.4 PBS buffer, 37°C) across labs .
  • Negative controls : Include solvent-only groups to rule out excipient interference .
  • Meta-analysis : Use RevMan or R to pool data from multiple studies, applying random-effects models for heterogeneity (I² < 50%) .

Q. How can researchers design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from 2.5 to 1.8, enhancing solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450 liabilities (e.g., t1/2 > 60 min) .
  • Pro-drug strategies : Acetylate the 5-hydroxyl group for enhanced bioavailability, with hydrolysis studies in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.